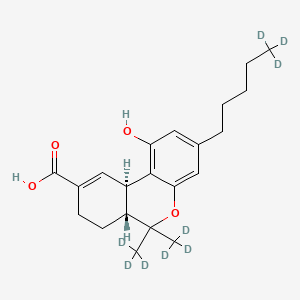

(+/-)-11-Nor-9-carboxy-delta9-thc-D9

Description

Significance of Stable Isotope Labeled Cannabinoid Metabolites in Contemporary Research

Stable isotope-labeled compounds are indispensable tools in modern research, particularly in metabolomics and analytical chemistry. nih.govisotope.com In cannabinoid analysis, metabolites labeled with stable isotopes like deuterium (B1214612) (²H or D) are critical for several reasons. Their primary use is as internal standards for quantitative analysis by mass spectrometry (MS). rsc.orgthalesnano.com Because these labeled compounds are chemically identical to their non-labeled counterparts but have a different mass, they can be added to a biological sample (like urine or blood) at a known concentration before processing. This allows for precise quantification of the target analyte by correcting for any loss that occurs during sample extraction and analysis. rsc.orgthalesnano.com

The use of stable isotope-labeled standards, such as (-)-11-nor-9-Carboxy-d9-THC, is essential for developing robust and accurate analytical methods for various applications, including forensic analysis, clinical toxicology, and urine drug testing. sigmaaldrich.com These standards are suitable for use with highly sensitive techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comresearchgate.net Furthermore, stable isotope labeling is instrumental in studying metabolic pathways, allowing researchers to trace the fate of a drug or compound within a biological system. nih.govthalesnano.comacs.org By introducing a labeled compound, scientists can follow its conversion into various metabolites, providing clear insights into metabolic networks. nih.govnih.gov

Contextualizing 11-Nor-9-carboxy-delta9-THC as a Key Inactive Metabolite of Delta-9-Tetrahydrocannabinol

Delta-9-tetrahydrocannabinol (THC) is the primary psychoactive component of cannabis. nih.govnih.gov After consumption, the body metabolizes THC, primarily in the liver. The process involves oxidation of THC into an active metabolite, 11-hydroxy-THC (11-OH-THC), which is also psychoactive. nih.govwikipedia.org This intermediate is then further oxidized by liver enzymes to form 11-Nor-9-carboxy-delta9-tetrahydrocannabinol (also known as THC-COOH or 11-COOH-THC). wikipedia.orgnih.govcaymanchem.com

Unlike THC and 11-OH-THC, THC-COOH is a non-psychoactive, inactive metabolite. nih.govwikipedia.orgncats.io However, it has an exceptionally long elimination half-life and can remain detectable in the body for several days or even weeks in chronic users. wikipedia.org This characteristic makes THC-COOH the principal target biomarker for detecting past cannabis use in forensic and clinical settings. wikipedia.orgncats.io Its presence in bodily fluids is considered unambiguous proof of cannabis consumption. researchgate.netncats.io While inactive, some research suggests THC-COOH may contribute to the analgesic and anti-inflammatory effects of cannabis and can moderate the effects of THC itself. wikipedia.org

Overview of Deuterium Labeling Strategies and Their Utility in Analytical Chemistry

Deuterium labeling is a chemical synthesis technique where one or more hydrogen atoms in a molecule are replaced by deuterium, a stable (non-radioactive) isotope of hydrogen. clearsynth.com This substitution results in a molecule that is chemically similar to the original but has a higher molecular weight. This mass difference is the key to its utility in analytical chemistry. thalesnano.com

The primary application of deuterium-labeled compounds is as internal standards in mass spectrometry-based quantification. thalesnano.comacs.org This technique improves the accuracy and reliability of measurements by accounting for variability in sample preparation and instrument response. rsc.orgthalesnano.com Deuterium labeling is also employed to investigate reaction mechanisms and to study the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. thalesnano.comacs.org In nuclear magnetic resonance (NMR) spectroscopy, deuterium can be used as a contrast agent to help determine the three-dimensional structure of molecules. thalesnano.comclearsynth.com The synthesis of these compounds can be achieved through various methods, including chemical reactions like hydrogenation or through biosynthesis. clearsynth.com

Interactive Data Table: Chemical Properties of (+/-)-11-Nor-9-carboxy-delta9-thc-D9

| Property | Value | Source |

| IUPAC Name | (6aR,10aR)-1-hydroxy-6,6-bis(trideuteriomethyl)-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | PubChem nih.gov |

| Molecular Formula | C₂₁H₂₈O₄ | PubChem nih.gov |

| Molecular Weight | 353.5 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 353.25525008 Da | PubChem nih.gov |

| CAS Number | 136765-52-1 | PubChem nih.gov |

Interactive Data Table: Key Cannabinoid Compounds

| Compound Name | Role/Significance | Psychoactive |

| Delta-9-Tetrahydrocannabinol (THC) | Primary psychoactive component of cannabis. | Yes nih.gov |

| 11-hydroxy-THC (11-OH-THC) | Active, primary metabolite of THC. | Yes nih.gov |

| 11-Nor-9-carboxy-delta9-THC (THC-COOH) | Inactive, secondary metabolite of THC; long-term biomarker of use. | No wikipedia.orgncats.io |

| This compound | Deuterium-labeled version of THC-COOH used as an analytical standard. | No |

Properties

CAS No. |

136765-52-1 |

|---|---|

Molecular Formula |

C21H28O4 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

1-hydroxy-6,6-bis(trideuteriomethyl)-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3,2D3,3D3 |

InChI Key |

YOVRGSHRZRJTLZ-GQALSZNTSA-N |

SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)O)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |

Appearance |

A 100 µg/ml or 1 mg/ml solution in methanol |

Synonyms |

(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol-d9 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization for Research Applications of +/ 11 nor 9 Carboxy Delta9 Thc D9

Synthetic Pathways and Precursor Chemistry for Deuterated Metabolites

The synthesis of deuterated cannabinoids, including THC-COOH-D9, often involves multi-step sequences starting from readily available precursors. A common strategy involves the condensation of a chiral terpenoid component with a deuterated olivetol (B132274) or a related resorcinol (B1680541) derivative. chromatographytoday.com The introduction of deuterium (B1214612) atoms at specific positions within the molecule is a key consideration to ensure the standard's utility and to prevent isotopic exchange during analysis.

One established synthetic route to Δ⁹-THC and its metabolites involves the reaction of 5-pentyl-1,3-benzenediol (olivetol) with a suitable chiral terpene. nih.govrsc.org For the synthesis of deuterated analogs, a deuterated version of olivetol is often employed. nih.govgoogle.com The synthesis of [¹³C₄]-labeled Δ⁹-THC-COOH, for instance, has been achieved starting from in-house prepared [¹³C₄]-olivetol. nih.gov This labeled olivetol was synthesized from 1-(bromomethyl)-3,5-dimethoxybenzene and [¹³C₄]-n-butylmagnesium bromide. nih.gov A similar approach can be utilized for deuterium labeling.

The general pathway to THC-COOH often proceeds through the synthesis of a THC analog which is then oxidized to the corresponding carboxylic acid. For example, a key intermediate in the synthesis of Δ⁹-THC-COOH is a ketone precursor, which can be synthesized from the acid-catalyzed stereoselective and regioselective Michael type addition of a terpene diacetate to the labeled olivetol. nih.gov Subsequent chemical transformations can then introduce the carboxylic acid functionality at the C9 position.

The table below outlines some of the key precursors involved in the synthesis of THC-COOH and its isotopically labeled analogs.

| Precursor Compound | Role in Synthesis |

| Olivetol | Aromatic core of the cannabinoid structure. nih.govrsc.org |

| Deuterated Olivetol | Introduction of deuterium labels into the pentyl side chain. google.com |

| (-)-Verbenol | Chiral terpene used to establish the correct stereochemistry of the THC scaffold. rsc.org |

| (+)-p-Mentha-2,8-dien-1-ol | Chiral terpene used in stereoselective synthesis of THC analogs. rsc.org |

| (+)-Apoverbenone | Terpene used in condensation reactions to form the tricyclic cannabinoid core. researchgate.net |

| Geranyl Pyrophosphate | A key precursor in the biosynthesis of cannabinoids. cerilliant.com |

Isotopic Enrichment Methodologies and Stereochemical Considerations in Synthesis

The introduction of stable isotopes such as deuterium (²H) or carbon-13 (¹³C) into a molecule is a critical step in the synthesis of internal standards. chemicalsknowledgehub.commusechem.com Isotopic labeling can be achieved through various methods, including the use of labeled starting materials or through exchange reactions. chemicalsknowledgehub.com For THC-COOH-D9, deuterium atoms are typically incorporated into a metabolically stable position to prevent their loss during biological processing or analytical workup. chemicalsknowledgehub.com The pentyl side chain is a common site for deuteration. google.com

Stereochemistry is a crucial aspect of cannabinoid synthesis, as the biological activity of THC and its metabolites is highly dependent on their three-dimensional structure. cannabissciencetech.comresearchgate.net The desired stereoisomers of THC possess a specific configuration at the C6a and C10a positions. The use of chiral pool synthesis, starting from enantiomerically pure terpenes like (-)-verbenol, is a common strategy to control the stereochemistry of the final product. rsc.orgresearchgate.net For example, the condensation of olivetol with (-)-verbenol can lead to the formation of the desired (-)-trans-Δ⁸-THC, which can then be converted to (-)-trans-Δ⁹-THC. rsc.org Stereodivergent dual catalysis has also been reported as a powerful method to access all four stereoisomers of Δ⁹-THC from the same starting materials. researchgate.net

The table below summarizes key aspects of isotopic enrichment and stereochemical control.

| Aspect | Methodologies and Considerations |

| Isotopic Enrichment | Use of deuterated or ¹³C-labeled precursors (e.g., labeled olivetol). nih.govgoogle.com Late-stage introduction of isotopes to reduce cost and timelines. chemicalsknowledgehub.com Isotope placement in metabolically stable positions to prevent loss. chemicalsknowledgehub.com |

| Stereochemical Control | Chiral pool synthesis using enantiopure terpenes (e.g., (-)-verbenol). rsc.org Stereodivergent dual catalysis for access to all stereoisomers. researchgate.net Acid-catalyzed cyclization reactions to form the tricyclic core. chemicalsknowledgehub.com |

Purity Assessment and Structural Verification Protocols for Certified Analytical Standards

The purity and structural integrity of certified reference materials are of utmost importance to ensure the accuracy and reliability of analytical measurements. cannabissciencetech.comresearchgate.net For THC-COOH-D9, a combination of analytical techniques is employed to confirm its identity, purity, and isotopic enrichment.

Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to determine the chemical purity of the standard. cannabissciencetech.com These techniques can separate the target compound from any synthetic impurities or isomers. The purity is typically expressed as a percentage.

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for elucidating the chemical structure of the synthesized compound. nih.govnih.gov NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.govresearchgate.net Mass spectrometry (MS) is used to confirm the molecular weight and the isotopic enrichment of the deuterated standard. nih.gov By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the number and location of the deuterium atoms can be verified.

The following table details the common analytical protocols for purity assessment and structural verification.

| Analytical Technique | Purpose | Key Findings |

| HPLC | Determination of chemical purity and separation of isomers. cannabissciencetech.com | Provides quantitative purity data. |

| GC-MS | Separation and identification of volatile compounds and their derivatives. sigmaaldrich.comnih.gov | Confirms the presence of the target analyte and potential impurities. |

| LC-MS/MS | Quantification and confirmation of the analyte in complex matrices. nih.govthermofisher.com | Offers high sensitivity and specificity for structural confirmation. |

| NMR Spectroscopy | Elucidation of chemical structure and stereochemistry. nih.govnih.gov | Confirms the atomic connectivity and 3D arrangement of the molecule. |

Certified reference materials for cannabinoids are available from various suppliers and are essential for laboratory quality control and method validation. cannabissciencetech.comresearchgate.netnih.govcaymanchem.com

Chemical Derivatization Approaches for Enhanced Analytical Detectability

Due to the polar nature of the carboxylic acid group, THC-COOH often requires chemical derivatization to improve its chromatographic properties and enhance its detectability, particularly in gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.comnih.gov Derivatization converts the polar analyte into a more volatile and thermally stable derivative.

Silylation: Silylation is a common derivatization technique for cannabinoids. cannabissciencetech.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. chromatographytoday.comnih.govoup.com This process increases the volatility and thermal stability of the molecule, leading to improved peak shape and sensitivity in GC-MS analysis.

Other Derivatization Approaches: For liquid chromatography-mass spectrometry (LC-MS), derivatization is not always necessary but can be employed to enhance ionization efficiency and, consequently, sensitivity. researchgate.netugent.be For instance, derivatization with reagents that introduce a readily ionizable group can significantly improve the signal in electrospray ionization (ESI) mass spectrometry. researchgate.net Azo coupling reactions have been reported to significantly increase the ionization efficiency of cannabinoids for LC-MS/MS analysis. researchgate.net

The table below provides an overview of common derivatization reagents and their applications.

| Derivatization Reagent | Acronym | Application | Analytical Technique |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation of hydroxyl and carboxyl groups. chromatographytoday.comoup.com | GC-MS |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylation of hydroxyl and carboxyl groups. sigmaaldrich.comnih.gov | GC-MS |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with BSTFA or MSTFA. cannabissciencetech.com | GC-MS |

| Fast Red RC | - | Azo coupling reaction to improve ionization efficiency. ugent.be | LC-MS/MS |

Advanced Analytical Methodologies and Quantitative Applications of +/ 11 nor 9 Carboxy Delta9 Thc D9

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Cannabinoid Metabolite Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, THC-COOH-D9—to the sample at the beginning of the analytical process. springernature.comresearchgate.net This labeled compound, often referred to as the internal standard, is chemically identical to the analyte (THC-COOH) but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). cerilliant.comnih.gov

Because the internal standard and the analyte behave virtually identically during extraction, derivatization, and chromatographic separation, any sample loss or variability in ionization efficiency affects both compounds equally. ojp.gov The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then performed by measuring the ratio of the response of the naturally occurring analyte to that of the known amount of the added isotopic standard. springernature.com This method effectively corrects for variations in sample preparation and instrumental analysis, making it a gold standard for the quantification of cannabinoid metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the quantification of THC-COOH. Due to the low volatility of THC-COOH, a chemical derivatization step is typically required prior to analysis. jfda-online.comnih.gov This process converts the polar carboxyl group into a less polar and more volatile derivative, commonly a trimethylsilyl (B98337) (TMS) derivative. springernature.comjfda-online.com

The analysis is performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions corresponding to the derivatized THC-COOH and the THC-COOH-D9 internal standard. springernature.comjfda-online.com For instance, common ions monitored for the TMS-derivatized THC-COOH are m/z 371, 473, and 488, while the corresponding ions for the D9-labeled standard are m/z 380, 479, and 497. jfda-online.com The use of a deuterated internal standard like THC-COOH-D9 is crucial for accurate quantification, compensating for any analyte loss during the multi-step process of extraction and derivatization. ojp.govjfda-online.com Validated GC-MS methods demonstrate high precision, accuracy, and linearity over relevant concentration ranges. jfda-online.comresearchgate.net

| Parameter | Reported Value/Range | Reference |

|---|---|---|

| Derivatization | Trimethylsilyl (TMS) | springernature.comjfda-online.com |

| Recovery | ~90% | jfda-online.com |

| Linearity (r²) | > 0.999 | jfda-online.com |

| Interday Precision (%CV) | 0.35 - 5.31% | jfda-online.com |

| Intraday Precision (%CV) | 0.44 - 5.19% | jfda-online.com |

| Limit of Quantification (LOQ) | 3.35 ng/mL (in serum) | researchgate.net |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for metabolite profiling and quantification due to its high sensitivity, specificity, and ability to analyze compounds without derivatization. nih.govrsc.org This direct analysis simplifies sample preparation and reduces the potential for analytical errors. rsc.org

In a typical LC-MS/MS method for THC-COOH, separation is achieved on a reversed-phase column (e.g., C8 or C18) with a mobile phase gradient of water and a solvent like acetonitrile (B52724) or methanol, often containing additives such as formic or acetic acid to improve chromatographic peak shape and ionization efficiency. nih.govrsc.org Detection is performed using an electrospray ionization (ESI) source, commonly in negative ion mode, which is highly sensitive for acidic compounds like THC-COOH. nih.gov Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and its deuterated internal standard (THC-COOH-D9). nih.govresearchgate.net This allows for quantification at very low levels, often in the picogram per milliliter (pg/mL) range, which is essential for analysis in matrices like oral fluid. nih.govresearchgate.net

| Parameter | Reported Value/Range | Reference |

|---|---|---|

| Linear Range | 12 - 1,020 pg/mL (oral fluid) | nih.gov |

| Linearity (R²) | > 0.995 | nih.govrsc.org |

| Limit of Quantification (LOQ) | < 15 pg/mL (oral fluid); 0.3 ng/mL (urine) | nih.govrsc.org |

| Accuracy (% Bias) | 85.0 - 113.3% | nih.gov |

| Total Imprecision (% CV) | 6.6 - 8.4% | nih.gov |

| Extraction Efficiency | 40.8 - 65.1% | nih.gov |

Hydrogen-deuterium (H/D) scrambling refers to the intramolecular migration of hydrogen and deuterium atoms within an ion, a phenomenon that can occur during mass spectrometric analysis, particularly during ionization or collision-induced dissociation (CID). nih.gov While this process is a significant consideration in fields like structural proteomics using H/D exchange, its impact on quantitative IDMS must be understood. nih.govnih.gov

In quantitative analysis using heavily labeled standards like THC-COOH-D9, the primary concern is whether scrambling could cause the isotopic signature of the standard to overlap with that of the analyte, compromising the accuracy of the measurement. However, the use of an internal standard with a large number of deuterium atoms (nine in this case) creates a significant mass shift (+9 Da) from the unlabeled analyte. cerilliant.comjfda-online.com This large mass difference ensures that even if some H/D scrambling occurs, the resulting ion signals for the standard remain clearly resolved from those of the analyte. nih.gov The robustness of the quantitative method is confirmed during validation, where the consistent ratio of analyte to standard across a range of concentrations demonstrates that any potential scrambling does not adversely affect the accuracy of the final reported concentration. nih.gov

Development and Validation of Analytical Methods for Research Objectives

The development of a reliable analytical method for research purposes requires a thorough validation process to ensure that the results are accurate, precise, and reproducible. nih.govresearchgate.net This involves establishing key performance characteristics of the assay, such as selectivity, sensitivity, linearity, accuracy, and precision. researchgate.netresearchgate.net For the analysis of THC-COOH, methods are typically validated using either GC-MS or LC-MS/MS, with the choice of technique often depending on the required sensitivity and the complexity of the sample matrix. nih.govresearchgate.net Validation demonstrates that the method is fit for its intended purpose, whether it is for pharmacokinetic studies, metabolite profiling, or other research applications.

Matrix effects are a significant challenge in bioanalysis, particularly when using LC-MS. These effects arise from co-eluting endogenous components in a sample (e.g., salts, lipids, proteins) that can interfere with the ionization of the target analyte, causing either ion suppression or enhancement and leading to inaccurate quantification. nih.govresearchgate.net

Several strategies are employed to mitigate these effects in research samples:

Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to clean up the sample by removing a large portion of interfering matrix components before analysis. ojp.govnih.govnih.govresearchgate.net

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from the bulk of the matrix components can significantly reduce interference. nih.gov

Use of Isotope-Labeled Internal Standards: This is the most effective strategy. Because a stable isotope-labeled internal standard like THC-COOH-D9 is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively normalized, ensuring accurate quantification. nih.gov

The foundation of accurate quantification is the calibration curve, which establishes the relationship between the concentration of an analyte and the instrument's response. nih.gov To construct a calibration curve for THC-COOH, a series of calibrator samples are prepared at known concentrations in a blank matrix, and the deuterated internal standard is added to each. jfda-online.comnih.gov

The peak area ratio of the analyte to the internal standard is plotted against the known concentration of the calibrators. The resulting data points are fitted with a regression model, most commonly a linear least-squares regression with a weighting factor (e.g., 1/x or 1/x²) to improve accuracy at lower concentrations. nih.govnih.gov The quality of the fit is assessed by the coefficient of determination (R² or r²), which should ideally be close to 1.000. jfda-online.comrsc.org

Quantitative accuracy is then assessed by analyzing quality control (QC) samples—prepared independently from the calibrators—at multiple concentration levels (low, mid, and high). The measured concentrations of the QC samples are compared to their known theoretical values. The accuracy is typically expressed as percent bias, while precision is expressed as the coefficient of variation (%CV). jfda-online.comnih.govrsc.org

| Parameter | Methodology | Reported Value/Range | Reference |

|---|---|---|---|

| Linear Range | GC-MS | 10 - 200 ng/mL | jfda-online.com |

| Linear Range | LC-MS/MS | 0.5 - 100 ng/mL | researchgate.net |

| Weighting Factor | LC-MS/MS | 1/x² | nih.gov |

| Correlation Coefficient (R²) | GC-MS & LC-MS/MS | > 0.995 | jfda-online.comnih.govrsc.org |

| Accuracy (% Bias) | LC-MS/MS | -5.9% to 1.8% (inter-day) | rsc.org |

| Precision (% CV) | LC-MS/MS | < 18.3% (inter-day) | rsc.org |

Implementation of Quality Assurance and Quality Control Measures in Reference Material Utilization

The reliability and accuracy of analytical measurements are paramount in scientific research and regulated testing environments. The use of certified reference materials (CRMs) for compounds like (+/-)-11-Nor-9-carboxy-delta9-THC-D9 is a cornerstone of a robust quality assurance (QA) and quality control (QC) program. cerilliant.comcannabissciencetech.com These programs are designed to monitor the entire analytical process, ensuring that results are consistent, reproducible, and legally defensible. cannabissciencetech.comd-nb.info

Producers of high-quality reference materials for this compound operate under stringent international quality standards, such as ISO 17034 and ISO/IEC 17025. lgcstandards.comcloudfront.netcaymanchem.comsigmaaldrich.com These accreditations ensure that the material is produced and characterized using metrologically valid procedures. Each CRM is accompanied by a comprehensive Certificate of Analysis (CoA), which is a critical document for any laboratory's quality system. lgcstandards.comsigmaaldrich.com The CoA provides essential information, including:

Certified Property Values: The exact concentration of the solution and its associated uncertainty. bioszeparacio.hu

Statement of Metrological Traceability: Proof that the certified value is traceable to national or international standards. sigmaaldrich.combioszeparacio.hu

Homogeneity and Stability Data: Evidence that the material is uniform throughout the batch and will remain stable until its expiration date when stored correctly. sigmaaldrich.com

Identity Verification: Data confirming the chemical structure of the compound. bioszeparacio.hu

In practice, laboratories use the this compound CRM to prepare solutions for internal standards, while a separate, non-deuterated 11-Nor-9-carboxy-Δ9-THC (THC-COOH) reference material is used to create calibration standards and quality control samples. nih.govnih.gov A crucial QC measure is to prepare the QC samples from a different lot number or a different manufacturer's reference standard than the one used for the calibrators. nih.gov This practice provides an independent verification of the calibration curve's accuracy. nih.gov

QC samples are typically prepared at multiple concentrations to span the analytical range of the assay, often designated as low, medium, and high. nih.govnih.gov These samples are then treated and analyzed exactly like the unknown specimens in every analytical run. The results for the QC samples must fall within predetermined acceptance limits for the run to be considered valid.

Table 1: Example of Quality Control Sample Preparation for THC-COOH Analysis in Oral Fluid This table illustrates how quality control (QC) samples are prepared at different concentrations to monitor analytical performance, based on findings from a study developing an LC-MS/MS method.

| QC Level | Stock Solution Concentration (pg/mL) | Final Concentration in Blank Oral Fluid (pg/mL) | Purpose |

|---|---|---|---|

| Low | 360 | 36 | To verify accuracy and precision at the lower end of the analytical range. |

| Medium | 2250 | 225 | To monitor performance in the mid-range of the calibration curve. |

| High | 9000 | 900 | To ensure accuracy and precision at higher concentrations. |

Data derived from a study on THC-COOH quantification in oral fluid, where QC samples were prepared from a different lot of reference material than the calibrators to ensure an independent check on the method's accuracy. nih.gov

Application in Research Laboratory Internal Standardization

In quantitative analysis, particularly with chromatography-mass spectrometry techniques like GC-MS and LC-MS/MS, internal standards are indispensable for achieving high accuracy and precision. ojp.govnih.govlcms.cz this compound is an ideal internal standard for the quantification of its non-labeled counterpart, THC-COOH, the primary urinary metabolite of Δ9-tetrahydrocannabinol (Δ9-THC). cerilliant.comlgcstandards.com

The principle of internal standardization involves adding a known and constant amount of the internal standard to every sample, including calibrators, quality controls, and unknowns, prior to sample preparation and analysis. nih.govlcms.cz An ideal internal standard is a stable isotope-labeled analogue of the analyte because it has nearly identical chemical and physical properties. lcms.czgoogle.com This means it behaves similarly during extraction, derivatization (for GC-MS), and ionization (in the mass spectrometer), effectively compensating for variations in sample preparation recovery and potential matrix effects that can suppress or enhance the analyte signal. nih.govlcms.cz

The use of a nine-fold deuterated standard (D9) offers significant advantages over less-deuterated versions, such as THC-COOH-D3. nih.gov Early methods using THC-COOH-D3 sometimes suffered from spectral overlap, where a fragment ion from the natural, non-labeled THC-COOH could contribute to the signal of the primary ion being monitored for the internal standard. google.comnih.gov This issue could compromise the accuracy of quantification, especially at high concentrations of the analyte. google.com The larger mass shift of a D9 standard minimizes the risk of such isobaric interferences, leading to a more robust and accurate assay over a wider dynamic range. nih.gov

During analysis, the mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for both the target analyte (THC-COOH) and the internal standard (THC-COOH-D9). nih.govgoogle.comnih.gov A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the calibrators. nih.govgoogle.com The concentration of THC-COOH in an unknown sample is then determined by calculating its peak area ratio and interpolating the value from this calibration curve. google.com

The use of this compound has been integral to the validation of numerous highly sensitive analytical methods for detecting cannabis use.

Table 2: Method Validation Data for LC-MS/MS Quantification of THC-COOH Using a D9-Internal Standard This table presents key performance characteristics from a validated method for quantifying THC-COOH in oral fluid, demonstrating the method's reliability.

| Validation Parameter | Result |

|---|---|

| Linearity Range | 12–1,020 pg/mL (R² > 0.995) |

| Mean Extraction Efficiency | 40.8–65.1 % |

| Mean Matrix Effects | -2.4–11.5 % |

| Analytical Recovery (Bias) | 85.0–113.3 % |

| Total Imprecision (CV) | 6.6–8.4 % |

These results showcase the robustness of an LC-MS/MS method that relies on THC-COOH-D9 as an internal standard to ensure accurate quantification even at very low concentrations. nih.gov

Biochemical Pathways and Enzymology of 11 nor 9 Carboxy Delta9 Thc Formation

Enzymatic Biotransformation of Delta-9-Tetrahydrocannabinol (THC)

The conversion of THC into its metabolites is a classic example of xenobiotic metabolism, divided into Phase I (oxidation) and Phase II (conjugation) reactions. The initial steps transform the lipophilic THC molecule into more water-soluble compounds, preparing it for the final conjugation step that facilitates its excretion from the body. wikipedia.orgnih.gov

Role of Cytochrome P450 (CYP) Enzymes in Cannabinoid Hydroxylation and Carboxylation

The primary enzymes orchestrating the Phase I metabolism of THC belong to the cytochrome P450 (CYP) superfamily, a diverse group of heme-containing monooxygenases located predominantly in the liver. nih.govnih.govyoutube.com This process occurs in two main oxidative steps.

First, THC is rapidly hydroxylated to form the active metabolite 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC). wikipedia.org Numerous studies using human liver microsomes (HLMs) and recombinant enzymes have identified CYP2C9 as the principal enzyme responsible for this conversion. nih.govnih.govnih.gov While CYP2C9 plays the major role, other isoforms including CYP2C19 and CYP3A4 are also significantly involved in THC metabolism. nih.govnih.govnih.gov Further research has shown that enzymes such as CYP1A2, CYP2B6, and CYP2D6 can also contribute to the formation of 11-OH-THC. nih.gov

The second oxidative step involves the conversion of 11-OH-THC to the inactive metabolite 11-nor-9-carboxy-THC (THC-COOH). wikipedia.org This reaction is also catalyzed by CYP enzymes, with recombinant CYP2C9 and CYP2C19 being identified as the enzymes that form THC-COOH from 11-OH-THC. nih.gov However, recent findings suggest a more complex mechanism. Studies indicate that scaling up the in vitro P450-mediated formation of THC-COOH significantly under-predicts its in vivo formation, suggesting the involvement of non-P450 enzymes. acs.org Research has demonstrated that cytosolic enzymes, particularly NAD+-dependent dehydrogenases, are major contributors to the formation of THC-COOH. acs.org Specifically, aldehyde oxidase (AOX) appears to be more important for THC-COOH formation, while aldehyde dehydrogenase (ALDH) is more critical for the analogous metabolite of cannabidiol (B1668261) (CBD). acs.org

Table 1: Key Cytochrome P450 Isoforms in THC Metabolism

| Enzyme | Metabolic Step | Key Findings | Reference |

|---|---|---|---|

| CYP2C9 | THC → 11-OH-THC | Major enzyme responsible for THC depletion and 11-OH-THC formation. | nih.govnih.gov |

| CYP2C19 | THC → 11-OH-THC; 11-OH-THC → THC-COOH | Contributes to the formation of 11-OH-THC and is one of the only CYPs shown to form THC-COOH. | nih.gov |

| CYP3A4 | THC → 11-OH-THC | Recognized as a primary enzyme in THC metabolism alongside CYP2C9. | nih.govnih.gov |

| Aldehyde Oxidase (AOX) | 11-OH-THC → THC-COOH | A cytosolic enzyme that appears to play a more significant role than P450s in this conversion step. | acs.org |

Contribution of Glucuronosyltransferases (UGTs) to Metabolite Conjugation

Following its formation via oxidation, THC-COOH undergoes Phase II metabolism, specifically glucuronidation. wikipedia.org This process involves the covalent addition of a glucuronic acid molecule to THC-COOH, which is catalyzed by UDP-glucuronosyltransferases (UGTs), another family of enzymes primarily located in the liver. youtube.comnih.gov The resulting product, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol glucuronide (THC-COOH-Gluc), is a highly water-soluble conjugate that is readily excreted in the urine, representing the major urinary metabolite of cannabis. nih.gov

Studies using human liver microsomes and recombinant UGTs have identified several isoforms responsible for the glucuronidation of THC-COOH. nih.gov The key enzymes involved are UGT1A1, UGT1A3, UGT1A9, and UGT2B7. Further research has indicated that UGT1A7, UGT1A8, UGT2B4, and UGT2B17 also contribute to the formation of the THC-COOH acyl glucuronide. Among these, UGT2B7 is considered one of the most important UGT enzymes for drug metabolism in general. nih.gov The transformation of THC-COOH into its glucuronide conjugate is a critical step for the metabolic clearance of cannabinoids. nih.gov

Table 2: UGT Isoforms Involved in THC-COOH Glucuronidation

| Enzyme | Function | Significance | Reference |

|---|---|---|---|

| UGT1A1 | Catalyzes the conjugation of glucuronic acid to THC-COOH. | Plays a critical role in the metabolic clearance of cannabinoids. | nih.gov |

| UGT1A3 | Catalyzes the conjugation of glucuronic acid to THC-COOH. | Creates a substrate recognized for clearance. | nih.gov |

| UGT1A9 | Catalyzes the conjugation of glucuronic acid to THC-COOH. | Involved in the final step of detoxification and elimination. | |

| UGT2B7 | Catalyzes the conjugation of glucuronic acid to THC-COOH. | Arguably the most important UGT for Phase II metabolism of many drugs. | nih.gov |

In Vitro Models for Studying Cannabinoid Biotransformation (Excluding human in vivo metabolism)

To understand the complex metabolic pathways of cannabinoids without administering them to human subjects, researchers rely on various in vitro (laboratory-based) models. nih.gov These systems allow for the detailed study of enzymatic processes under controlled conditions.

Microsomal Incubation Systems for Metabolic Pathway Elucidation

Human liver microsomes (HLMs) are subcellular fractions isolated from liver tissue that are rich in Phase I (CYP) and Phase II (UGT) drug-metabolizing enzymes. nih.govrealmofcaring.org HLMs are a standard tool for studying the metabolism of drugs and other xenobiotics, including THC. nih.govnih.gov In a typical experiment, THC or its metabolites are incubated with HLMs in the presence of necessary cofactors (e.g., a NADPH regenerating system for CYP activity). nih.govmdpi.com

Hepatocyte Culture Models for Investigating Metabolic Fate

Isolated primary hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full array of hepatic metabolic enzymes, cofactors, and transporters, providing a more complete picture of metabolic events. nih.govyoutube.com These cells can be cultured in various formats. Suspension cultures are common for short-term experiments to determine compound stability and metabolite profiles. youtube.com

For longer-term studies, more advanced culture models are used to maintain the metabolic capacity of the hepatocytes, which can decline rapidly in standard monolayer cultures. nih.gov These include 3D culture systems like the collagen sandwich culture, where hepatocytes are cultured between two layers of collagen, and various bioreactors. nih.govmdpi.commdpi.com These models better mimic the in vivo environment and are suitable for studying metabolic fate over extended periods. nih.gov

Recombinant Enzyme Systems for Characterizing Specific Biotransformations

To pinpoint the exact role of a single enzyme in a metabolic pathway, researchers use recombinant enzyme systems. nih.govnih.gov These systems involve using cells (often insect or bacterial cells) that have been genetically engineered to overexpress a single human CYP or UGT enzyme. realmofcaring.org Microsomes are then prepared from these cells.

By incubating a substrate like THC or 11-OH-THC with a panel of these individual recombinant enzymes, scientists can definitively identify which enzymes are capable of performing a specific biotransformation. nih.govnih.gov This approach is crucial for determining the kinetic parameters (e.g., Kₘ and Vₘₐₓ) of an enzymatic reaction, which describe the enzyme's affinity for the substrate and its maximum reaction rate. nih.gov This detailed kinetic information is essential for building models that can predict drug metabolism and potential drug-drug interactions. nih.gov

Kinetic and Mechanistic Studies of Carboxylation Pathways Leading to 11-Nor-9-carboxy-delta9-THC

The formation of 11-Nor-9-carboxy-delta9-THC (THC-COOH) from its precursor, delta-9-tetrahydrocannabinol (THC), is a critical metabolic process that dictates the duration and nature of cannabinoid effects, as well as forming the basis for many drug testing protocols. This biotransformation is a multi-step enzymatic cascade, primarily occurring in the liver. The ultimate conversion to the carboxylic acid metabolite involves a series of oxidation reactions, the kinetics and mechanisms of which have been the subject of detailed scientific investigation.

The pathway commences with the hydroxylation of THC at the C-11 position to yield 11-hydroxy-THC (11-OH-THC), a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2C9. nih.govesrf.frkhanacademy.orgwikipedia.org This initial active metabolite is then further oxidized to THC-COOH. This subsequent carboxylation is not a single enzymatic step but a sequential oxidation process. khanacademy.orgmasterorganicchemistry.com

The conversion of the primary alcohol group of 11-OH-THC to the carboxylic acid of THC-COOH proceeds through an intermediate aldehyde, 11-oxo-THC. researchgate.net This two-step oxidation is primarily mediated by cytosolic NAD⁺-dependent enzymes, namely alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), with contributions from aldehyde oxidase (AOX). nih.govnih.gov

Enzymatic Conversion of 11-OH-THC to 11-oxo-THC:

The first step in the carboxylation pathway is the oxidation of the hydroxyl group of 11-OH-THC to an aldehyde, forming 11-oxo-THC. This reaction is principally catalyzed by alcohol dehydrogenase (ADH). youtube.com The general mechanism for ADH involves the transfer of a hydride ion from the alcohol substrate to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), resulting in the formation of the aldehyde and NADH. wikipedia.org The enzyme's active site, which contains a zinc atom, facilitates this process by coordinating the alcohol's oxygen atom, thereby increasing its acidity and promoting the hydride transfer. youtube.comwikipedia.org

Enzymatic Conversion of 11-oxo-THC to THC-COOH:

The subsequent and final step is the oxidation of the intermediate aldehyde, 11-oxo-THC, to the stable carboxylic acid metabolite, THC-COOH. This transformation is carried out by two main classes of enzymes: aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AOX). nih.govnih.gov

Aldehyde Dehydrogenase (ALDH): ALDH enzymes, like ADH, are NAD⁺-dependent. khanacademy.org The catalytic mechanism involves the formation of a hemiacetal intermediate between the aldehyde substrate and a cysteine residue in the enzyme's active site. This is followed by a hydride transfer to NAD⁺, generating an acyl-enzyme intermediate which is then hydrolyzed to release the carboxylic acid product. khanacademy.org Studies have shown that ALDH is a key player in THC-COOH formation. For instance, the ALDH inhibitor WIN18,446 has been shown to significantly reduce the formation of THC-COOH in human liver S9 fractions. nih.gov

Aldehyde Oxidase (AOX): AOX is a molybdo-flavoenzyme that can also oxidize aldehydes to carboxylic acids. nih.govesrf.frresearchgate.net Unlike ALDH, its activity is not dependent on NAD⁺. The catalytic mechanism of AOX involves the transfer of an oxygen atom from a molybdenum cofactor to the aldehyde substrate. acs.org Research indicates that AOX, in addition to ALDH, contributes to the formation of THC-COOH. nih.govnih.gov The AOX inhibitor hydralazine (B1673433) has been demonstrated to potently inhibit the generation of THC-COOH. nih.gov

Detailed Research Findings

Kinetic studies have been conducted to quantify the efficiency and capacity of the enzymes involved in THC-COOH formation. These studies provide valuable parameters such as the Michaelis constant (K_m), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (V_max).

One study using pooled human liver microsomes (HLMs) investigated the kinetics of 11-OH-THC depletion and THC-COOH formation. While the primary focus was on the initial P450-mediated steps, it was noted that CYP2C9 also contributes to the conversion of 11-OH-THC to THC-COOH. nih.gov However, it is now understood that cytosolic dehydrogenases play a more significant role in this specific carboxylation step. nih.gov

Further research using human liver subcellular fractions has elucidated the cofactor dependence of THC-COOH formation, highlighting that it is largely driven by NAD⁺-dependent cytosolic enzymes. nih.govnih.gov This strongly supports the central role of ADH and ALDH in the pathway.

The following table summarizes key kinetic findings from various research studies:

| Enzyme/System | Substrate | Parameter | Value | Reference |

| Human Liver S9 | 11-OH-THC | IC₅₀ (Hydralazine) | 53 nM | nih.gov |

| Human Liver S9 | 11-OH-THC | IC₅₀ (WIN18,446) | - | nih.gov |

| Pooled HLMs | 11-OH-THC | K_m | 75.8 (± 9.4) µg/L (T_max) | nih.gov |

| Pooled HLMs | 11-OH-THC | V_max | - | nih.gov |

Note: The table presents available kinetic data. A direct comparison of all parameters across different studies is challenging due to variations in experimental conditions and the complexity of the multi-enzyme pathway.

The intricate interplay of these enzymatic pathways, each with its own kinetic profile, ultimately governs the rate and extent of 11-Nor-9-carboxy-delta9-THC formation in the body.

Role in Preclinical and Mechanistic Studies of Cannabinoid Disposition

Application in In Vitro and Ex Vivo Metabolism Research Models

In vitro and ex vivo models are fundamental for dissecting the specific biochemical steps involved in cannabinoid metabolism, and THC-COOH is a key subject in this research. These studies typically use subcellular fractions, such as human liver microsomes (HLM) and cytosol, to isolate and study the enzymes responsible for cannabinoid biotransformation. nih.govnih.gov

The formation of THC-COOH is a two-step oxidative process. First, THC is hydroxylated to form the active metabolite 11-hydroxy-THC (11-OH-THC), primarily by cytochrome P450 (P450) enzymes, with CYP2C9 being a major contributor. nih.govwikipedia.org Subsequently, 11-OH-THC is further oxidized to the inactive THC-COOH. wikipedia.org While P450 enzymes like CYP2C9 are involved in this second step, in vitro studies have revealed that scaling up their observed activity does not fully account for the in vivo formation of THC-COOH. nih.gov This discrepancy led to investigations using different cellular components.

Research using human liver S9 and cytosol fractions has demonstrated that the conversion of 11-OH-THC to THC-COOH is largely dependent on NAD+-dependent cytosolic enzymes, with lesser contributions from NADPH-dependent microsomal enzymes. nih.govacs.org Specifically, aldehyde dehydrogenases and, to some extent, aldehyde oxidase have been identified as key players in this metabolic conversion. nih.govacs.org

Another critical application of THC-COOH in in vitro models involves the study of its conjugated form, THC-COOH-glucuronide. In the body, THC-COOH is often conjugated with glucuronic acid to form a more water-soluble compound that is easily excreted in urine. wikipedia.orgtaylorandfrancis.comnih.gov In laboratory settings, particularly for analytical toxicology, it is often necessary to measure the total THC-COOH concentration. This requires the hydrolysis of the glucuronide conjugate back to its free form. faa.govresearchgate.net In vitro research has extensively evaluated the efficiency of various β-glucuronidase enzymes from different species (e.g., Escherichia coli, Patella vulgata) to optimize this deconjugation process for accurate quantification. faa.govresearchgate.netresearchgate.net

| Process | Primary Enzymes/Cofactors Involved | Cellular Fraction | Key Finding | Source |

|---|---|---|---|---|

| Formation of THC-COOH from 11-OH-THC | Aldehyde Dehydrogenases, Aldehyde Oxidase, CYP2C9 | Cytosol, Microsomes | Formation is largely dependent on cytosolic NAD+-dependent enzymes, not just microsomal P450s. | nih.govacs.org |

| Hydrolysis of THC-COOH-glucuronide | β-glucuronidase | N/A (Applied to Samples) | Enzymatic hydrolysis is required to cleave the ester-linked glucuronide for total THC-COOH analysis. | faa.govresearchgate.net |

| Formation of 11-OH-THC from THC | CYP2C9, CYP2D6, CYP3A4 | Microsomes | CYP2C9 is the major pathway for the initial hydroxylation of THC. | nih.gov |

Contributions to Understanding Cannabinoid Pharmacokinetics in Non-Human Biological Systems

Studies in non-human biological systems, primarily rodents and pigs, have been instrumental in elucidating the pharmacokinetics (absorption, distribution, metabolism, and excretion) of cannabinoids, with THC-COOH serving as a principal endpoint metabolite. These animal models allow for controlled investigations into how factors like administration route, age, and sex influence cannabinoid disposition. nih.govnih.gov

Research in rats has shown that the route of administration significantly impacts the resulting concentrations of THC-COOH. Intravenous or intraperitoneal injections lead to substantially higher plasma concentrations of THC-COOH compared to inhalation, even though the parent THC may reach the brain faster via inhalation. nih.gov For example, peak plasma levels of THC-COOH in rats after injection were approximately nine times higher than those seen after inhalation. nih.gov

Furthermore, animal studies have revealed age- and sex-dependent differences. Studies comparing adolescent and adult rats and mice found significant variations in the plasma and brain concentrations of THC and its metabolites. nih.govnih.gov In one study, the peak plasma concentration (Cmax) for THC-COOH after a 5 mg/kg THC injection was 2.5 times higher in adolescent male mice than in adult male mice. nih.gov This suggests a more rapid metabolism in adolescent animals. nih.gov Similarly, female rats have been shown to convert THC to 11-OH-THC more effectively than males, which in turn affects the downstream formation of THC-COOH. nih.gov

The distribution of cannabinoids into various tissues is another critical area informed by animal research. Studies in pigs have mapped the distribution of THC and its metabolites, noting that while THC is rapidly cleared from the liver, its elimination from adipose (fat) tissue is much slower. researchgate.net This confirms that adipose tissue acts as a long-term storage depot for lipophilic cannabinoids. researchgate.net Post-mortem analysis in pigs has quantified THC-COOH in various tissues, finding the highest concentrations in bile, followed by liver and kidney, underscoring the roles of these organs in metabolism and excretion. mdpi.com

| Animal Model | Parameter | Condition/Group | Value | Source |

|---|---|---|---|---|

| Mouse (Male) | Plasma Cmax | Adolescent (5 mg/kg THC) | 654 ± 22 pmol/mL | nih.gov |

| Mouse (Male) | Plasma Cmax | Adult (5 mg/kg THC) | 260 ± 18 pmol/mL | nih.gov |

| Rat (Male) | Brain Concentration (Peak) | Inhalation | ~10 ng/g | nih.gov |

| Rat (Male) | Brain Concentration (Peak) | Injection | <5 ng/g | nih.gov |

| Pig | Clearance Rate | Intravenous THC | 2.2 ± 0.6 L/h/kg | researchgate.net |

Comparative Biochemical Studies with Other Cannabinoid Metabolites and Analogs

Comparing THC-COOH with other cannabinoid metabolites and synthetic analogs provides valuable context for its biochemical properties and physiological role. The most common comparison is with its immediate precursor, 11-OH-THC. While 11-OH-THC is pharmacologically active, further oxidation to THC-COOH abolishes this activity at the CB1 receptor. wikipedia.orgnih.gov Pharmacokinetic studies in rats consistently show that 11-OH-THC appears and is eliminated more rapidly from plasma and brain tissue, whereas THC-COOH forms more slowly and persists for a longer duration. nih.govnih.gov

Biochemical comparisons also extend to the metabolism of other cannabinoids, such as Cannabidiol (B1668261) (CBD). Though structurally similar to THC, CBD's metabolism follows a different primary pathway, leading to metabolites like 7-hydroxy-CBD (7-OH-CBD) and 7-carboxy-CBD (7-COOH-CBD) rather than THC-COOH. acs.orgnih.gov Studies comparing their effects on metabolic enzymes have found that while THC, CBD, and 11-OH-THC can inhibit various CYP450 enzymes, THC-COOH appears to have no significant inhibitory action on its own. frontiersin.org

The metabolism of THC is also distinct from that of synthetic cannabinoids (SCBs) found in products like "Spice". nih.gov Many SCBs are metabolized into compounds that retain high affinity for and activity at cannabinoid receptors. nih.gov This is a stark contrast to THC's metabolism, which produces the inactive THC-COOH as its major end-product. This difference in metabolite activity is a key area of research for understanding the distinct toxicological profiles of SCBs compared to cannabis. nih.gov

Finally, comparative studies have examined the enzymatic hydrolysis of glucuronide conjugates. Research has shown that β-glucuronidase enzymes from different species exhibit varying efficiencies in cleaving the ester bond of THC-COOH-glucuronide compared to the ether bond of THC-glucuronide, with the former being more easily hydrolyzed. faa.gov

| Comparison | Compound 1 | Compound 2 | Finding | Source |

|---|---|---|---|---|

| Pharmacological Activity | THC-COOH | 11-OH-THC | THC-COOH is inactive at CB1 receptors, while 11-OH-THC is psychoactive. | wikipedia.orgwikipedia.org |

| Metabolic Pathway | THC | CBD | THC's major carboxylated metabolite is THC-COOH; CBD's is 7-COOH-CBD. | acs.orgnih.gov |

| Metabolite Activity | THC-COOH | Synthetic Cannabinoid Metabolites | THC-COOH is inactive, whereas many SCB metabolites retain high receptor affinity and activity. | nih.gov |

| Enzyme Inhibition | THC-COOH | THC / 11-OH-THC | THC and 11-OH-THC inhibit several CYP450 enzymes; THC-COOH does not show significant inhibition. | frontiersin.org |

Computational Chemistry and Modeling Approaches in Metabolite Research

Molecular Docking Studies of Cannabinoid Metabolites with Biotransforming Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the interactions between drug metabolites and the enzymes responsible for their biotransformation.

The formation of THC-COOH is a multi-step process. Initially, Δ⁹-tetrahydrocannabinol (THC) is hydroxylated to form the active metabolite 11-hydroxy-Δ⁹-THC (11-OH-THC), primarily by cytochrome P450 (CYP) enzymes, particularly CYP2C9. nih.govnih.gov Subsequently, 11-OH-THC is further oxidized to THC-COOH. nih.govmdpi.com Research indicates that this latter conversion is mainly driven by NAD⁺-dependent cytosolic enzymes, including alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), with contributions from microsomal enzymes as well. nih.gov

Molecular docking studies can elucidate the specific interactions between 11-OH-THC and the active sites of these enzymes. By modeling the binding pose and calculating the binding affinity, researchers can predict which enzymes are most likely responsible for the formation of THC-COOH. For instance, docking simulations could reveal the critical amino acid residues in the ALDH active site that facilitate the oxidation of the aldehyde intermediate of 11-OH-THC. While direct docking studies on THC-COOH with its forming enzymes are less common as it is a metabolic product, studies on related cannabinoid constituents and their interactions with enzymes like acetylcholinesterase have demonstrated the utility of this approach for predicting binding affinities. nih.gov Such computational analyses provide a molecular basis for the observed metabolic pathways and can help explain the efficiency and selectivity of THC-COOH formation.

Key Biotransforming Enzymes in THC-COOH Formation| Enzyme Family | Specific Enzyme (Example) | Role in the Pathway to THC-COOH |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2C9, CYP3A4 | Catalyzes the initial hydroxylation of THC to 11-OH-THC. nih.govascpt.org |

| Alcohol Dehydrogenase (ADH) | NAD⁺-dependent cytosolic ADHs | Participates in the oxidation of 11-OH-THC to an aldehyde intermediate. nih.gov |

| Aldehyde Dehydrogenase (ALDH) | NAD⁺-dependent cytosolic ALDHs | Catalyzes the final oxidation step from the aldehyde intermediate to THC-COOH. nih.gov |

| Aldehyde Oxidase (AOX) | - | Contributes to the formation of THC-COOH from 11-OH-THC. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Formation and Disposition

Quantitative structure-activity relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. wikipedia.orglongdom.org In the context of metabolite research, QSAR can be used to predict the rates of formation and disposition of metabolites like THC-COOH based on their molecular descriptors.

A QSAR model is built by first compiling a training set of molecules with known activities or properties. oup.com For each molecule, a set of numerical descriptors is calculated, which can represent various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. nih.gov Statistical methods, like multiple linear regression or partial least squares, are then used to create a mathematical equation that correlates these descriptors with the observed activity. oup.comnih.gov

For the formation of THC-COOH, a QSAR model could be developed to predict the rate at which various cannabinoid precursors are metabolized by enzymes like ALDH. The model would use descriptors of the precursor molecules (e.g., electronic charge on the alcohol group, molecular shape) to predict their susceptibility to oxidation. Similarly, QSAR models can be applied to predict the disposition of THC-COOH. For example, a model could correlate the structural features of THC-COOH and similar metabolites with their clearance rates or volumes of distribution. Studies on THC analogues have successfully used QSAR to model cannabinoid receptor affinity, demonstrating the applicability of this method to the cannabinoid class of compounds. capes.gov.bracs.org These models can identify key structural features that govern biological interactions, such as side-chain length and conformation. capes.gov.bracs.org

Components of a QSAR Model for Metabolite Research| Component | Description | Example Application for THC-COOH |

|---|---|---|

| Training Set | A collection of compounds with known experimental data for the property being modeled. oup.com | A series of cannabinoid metabolites with measured rates of formation or clearance. |

| Molecular Descriptors | Numerical values that characterize the structure and properties of the molecules (e.g., LogP, molecular weight, electronic properties). wikipedia.org | Calculated properties of THC-COOH and related metabolites, such as polarity, size, and specific functional group characteristics. |

| Statistical Method | A mathematical algorithm (e.g., Multiple Linear Regression, Partial Least Squares) used to find the correlation between descriptors and activity. nih.gov | Developing an equation that links the molecular descriptors of cannabinoid metabolites to their predicted pharmacokinetic parameters. |

| Validation | The process of assessing the predictive power of the model using internal (cross-validation) and external test sets. nih.govnih.gov | Using the model to predict the clearance of a new set of metabolites and comparing the prediction to experimental results. |

In Silico Pharmacokinetic Modeling of Cannabinoid Metabolite Behavior

In silico pharmacokinetic modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is a powerful computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. ascpt.orgbohrium.com These models integrate physicochemical properties of the drug, physiological parameters of the organism, and biochemical data to predict the concentration-time profiles of a drug and its metabolites in various tissues. bohrium.com

Several PBPK models have been developed for THC and have successfully incorporated its major metabolites, including 11-OH-THC and THC-COOH. nih.govnih.gov These comprehensive models can simulate the complex pharmacokinetics of THC-COOH following various routes of administration of the parent compound. nih.govascpt.org The development process involves gathering data on the compound's properties (e.g., solubility, permeability) and physiological parameters (e.g., blood flow rates, tissue volumes), and then linking these through a series of mathematical equations. nih.govresearchgate.net

These models have been verified by comparing their predictions against clinical data, showing good concordance. For instance, PBPK models for THC and its metabolites have demonstrated that a high percentage of their predicted peak concentration (Cmax) and area under the curve (AUC) values fall within a two-fold range of observed clinical values. nih.govnih.gov One population pharmacokinetic analysis provided specific parameter estimates for a THC-COOH model, which are crucial for simulating its long-term disposition. nih.gov Such models are valuable for understanding the persistence of THC-COOH in the body and its utility as a biomarker for cannabis use. nih.govascpt.org

Pharmacokinetic Parameters of THC-COOH from a Population PK Model| Parameter | Value (Mean ± SD) | Significance |

|---|---|---|

| Steady-State Volume of Distribution (VdSS) | 29.1 ± 0.05 L | Indicates the extent of the metabolite's distribution into tissues relative to the plasma. nih.gov |

| Clearance (CL) | 0.12 ± 0.02 L/min | Represents the volume of plasma cleared of the metabolite per unit of time, indicating the efficiency of elimination processes. nih.gov |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| THC-COOH | (+/-)-11-Nor-9-carboxy-delta9-thc-D9 |

| THC | Δ⁹-Tetrahydrocannabinol |

| 11-OH-THC | 11-hydroxy-Δ⁹-THC |

| ADH | Alcohol Dehydrogenase |

| ALDH | Aldehyde Dehydrogenase |

| AOX | Aldehyde Oxidase |

| CYP | Cytochrome P450 |

Challenges and Future Directions in Cannabinoid Metabolite Analytical Research

Advancements in Isotopic Labeling and Reference Standard Development

Accurate quantification of THC-COOH relies heavily on the availability of high-quality certified reference materials (CRMs) and stable isotope-labeled internal standards. cerilliant.comcerilliant.com These materials are essential for minimizing matrix effects and ensuring the reliability of analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Recent advancements have focused on synthesizing more robust and reliable internal standards. For instance, synthetic routes for [13C4]-∆9-THC-COOH have been developed to serve as a stable isotope-labeled internal standard, which is particularly effective at reducing ion suppression effects in LC-MS/MS quantification. nih.gov The use of deuterated standards, such as THC-COOH-d3 and THC-COOH-d9, is also common in high-throughput forensic drug testing to ensure linearity and accuracy. nih.govresearchgate.net

The development and certification of standard reference materials (SRMs) are also critical. The National Institute of Standards and Technology (NIST) has prepared and certified SRM 1507, a freeze-dried urine sample fortified with a known concentration of THC-COOH. nih.govacs.org This SRM was certified using concordant results from both GC/MS and high-performance liquid chromatography with electrochemical detection (HPLC-EC), providing a benchmark for laboratory proficiency and method validation. nih.gov A newer method based on isotope-dilution LC-MS with electrospray ionization has also been developed for the determination of THC-COOH in urine-based SRMs, demonstrating the ongoing refinement of certification techniques. nih.gov

Table 1: Examples of Isotope-Labeled Internal Standards for THC-COOH Analysis

| Isotope-Labeled Standard | Application | Analytical Technique | Reference |

|---|---|---|---|

| (+/-)-11-Nor-9-carboxy-delta9-thc-D3 | Forensic Analysis, Clinical Toxicology | GC/MS, LC/MS | cerilliant.com |

| (+/-)-11-Nor-9-carboxy-delta9-thc-D9 | Forensic Analysis, Urine Drug Testing | GC/MS, LC/MS | nih.govresearchgate.net |

Development of Novel High-Throughput Analytical Platforms for Metabolite Detection

The increasing demand for cannabinoid testing in forensic and clinical settings necessitates the development of high-throughput analytical platforms. digitellinc.comnih.gov Conventional methods can be labor-intensive and time-consuming, creating a bottleneck in laboratory workflows. digitellinc.com

To address this, fully automated sample preparation and analysis systems are being developed. mdpi.com These systems integrate techniques like volumetric absorptive microsampling (VAMS) with LC-MS/MS, which simplifies sample collection, storage, and transportation while reducing biohazard risks. digitellinc.com Automation of the entire sample pretreatment process minimizes manual intervention, reduces errors, and enhances the consistency and reproducibility of results. digitellinc.commdpi.com For example, an automated solid-phase extraction (SPE) method coupled with LC-MS/MS has been developed for the analysis of THC-COOH in human urine, demonstrating linearity up to 1000 ng/mL with no carryover. researchgate.net

Efforts to optimize existing methods for high-throughput environments are also ongoing. A solid-phase extraction and GC-MS analysis method for THC-COOH was optimized for a forensic drug-testing laboratory, resulting in significant reductions in processing time, waste production, and exposure hazards for laboratory personnel. nih.gov Furthermore, the development of fast GC-MS methods has been shown to be linear and specific for identifying and quantifying THC-COOH, with excellent agreement with traditional methods. researchgate.net These advancements pave the way for more efficient and scalable solutions for therapeutic drug monitoring, doping control, and forensic toxicology. digitellinc.com

Table 2: Comparison of Analytical Platforms for THC-COOH Detection

| Analytical Platform | Key Features | Throughput | Reference |

|---|---|---|---|

| Automated SPE-LC-MS/MS | Fully automated sample preparation, high sensitivity | High | digitellinc.commdpi.com |

| Optimized SPE-GC-MS | Reduced processing time and waste | High | nih.govresearchgate.net |

| Fast GC-MS | Rapid analysis time, high specificity | High | researchgate.net |

Integration of Multi-Omics Technologies for Comprehensive Metabolomic Profiling in Research Settings

The integration of multi-omics technologies—such as genomics, transcriptomics, and metabolomics—is revolutionizing cannabis research. nih.govsci-hub.se This combined approach provides a powerful tool for identifying correlations between biological processes and metabolic pathways, offering a more comprehensive understanding of cannabinoid metabolism. nih.gov

Metabolomics, in particular, is an ideal bioanalytical tool for deconvoluting the complex metabolite composition of cannabis-related matrices. nih.gov Recent studies have utilized metabolomics to compare the metabolic pathways of THC and its isomer cannabidiol (B1668261) (CBD), leading to the identification of previously undescribed metabolites. nih.gov For instance, a metabolomics-based study identified 32 THC metabolites, including nine new ones, and discovered the formation of glutathione (B108866) (GSH) and cysteine (Cys) adducts in THC's metabolism. nih.gov

Combining metabolomics with genomic and transcriptomic data allows researchers to link genetic variations to cannabinoid profiles. nih.gov For example, a multi-omics study investigated the relationship between cannabinoid synthase gene copy number variations (CNVs) and the cannabinoid profiles of different cannabis cultivars. nih.gov The results confirmed that genes involved in the cannabinoid pathway showed several CNVs and were differentially expressed, which correlated with the observed cannabinoid profiles. nih.gov Such integrated approaches are crucial for elucidating the full biosynthetic pathways of cannabinoids and discovering novel compounds with potential therapeutic importance. sci-hub.se

Emerging Research Questions in Cannabinoid Metabolism and Disposition Science

Despite advancements in analytical techniques, several key questions in cannabinoid metabolism and disposition remain unanswered, driving future research directions.

One major area of investigation is the difference in cannabinoid disposition between frequent and occasional cannabis users. nih.gov Studies have shown that cannabinoid concentrations in blood and plasma are significantly higher in frequent smokers for THC and its metabolites, which has implications for clinical and impaired driving drug detection. nih.gov Understanding the metabolic fingerprints that distinguish chronic from occasional users could lead to more accurate interpretations of toxicological results. researchgate.net

The pharmacokinetics of cannabinoids following different routes of administration is another area of active research. nih.gov While the metabolism of smoked or orally ingested cannabis is relatively well-studied, there is a lack of information on other routes, such as intraperitoneal administration. nih.gov Elucidating the absorption, distribution, metabolism, and excretion (ADME) pathways for various delivery methods is essential for both medical applications and forensic analysis. nih.govhealthline.com

Furthermore, a significant challenge is to distinguish between cannabis use for medical purposes and recreational use, as current tests cannot differentiate between the two. wikipedia.org There is also a need for more research into the public health implications of the increasing availability of high-potency THC products and the potential health risks associated with contaminants like pesticides. ajmc.com

Finally, the complex interactions within the endocannabinoid system itself present numerous research questions. nih.govresearchgate.net Large-scale multi-omic approaches are being used to explore the cellular, molecular, and functional specificity of endocannabinoid signaling, which could reveal novel therapeutic targets and a deeper understanding of cannabis's effects on the body. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | THC-COOH-d9 |

| 11-hydroxy-delta-9-tetrahydrocannabinol | 11-OH-THC |

| 11-nor-9-carboxy-Δ9-tetrahydrocannabinol | THC-COOH |

| [13C4]-∆9-Tetrahydrocannabinol | [13C4]-∆9-THC |

| [13C4]-11-nor-9-Carboxy-∆9-tetrahydrocannabinol | [13C4]-∆9-THC-COOH |

| Acetaldehyde | |

| Anandamide | AEA |

| Arachidonoyl ethanolamide | AEA |

| Cannabichromenic acid | CBCA |

| Cannabidiol | CBD |

| Cannabidiolic acid | CBDA |

| Cannabidiolic acid synthase | CBDAS |

| Cannabigerol | CBG |

| Cannabinol | CBN |

| Cysteine | Cys |

| Delta-9-tetrahydrocannabinol | Δ9-THC |

| Di-arachidonoyl glycerol | |

| Glutathione | GSH |

| Tetrahydrocannabinolic acid | THCA |

| Tetrahydrocannabinolic acid synthase | THCAS |

Q & A

Q. What analytical methods are recommended for determining the purity of (±)-11-Nor-9-carboxy-Δ9-THC-D9 in reference materials?

-

Methodological Answer : Orthogonal analytical techniques, such as HPLC/UV (99.6% primary purity) and LC/MS (>99.9% secondary purity), should be used to cross-validate results. The primary purity method optimizes impurity resolution, while the secondary method acts as a control. Mass balance purity factors (99.59%) integrate residual solvents, water, and inorganic content, calculated as:

Q. How can researchers ensure accurate quantification of (±)-11-Nor-9-carboxy-Δ9-THC-D9 in biological matrices?

- Methodological Answer : Use deuterated internal standards (e.g., (±)-11-Nor-9-carboxy-Δ9-THC-D9-D3) for isotope dilution mass spectrometry. The deuterium atoms at the 5-position minimize matrix effects and improve signal specificity in GC- or LC-MS analyses. Calibration curves should be validated with replicate injections (RSD <15%) .

Q. What protocols validate the structural identity of (±)-11-Nor-9-carboxy-Δ9-THC-D9?

- Methodological Answer : Combine 1H-NMR for structural confirmation (e.g., characteristic peaks for carboxylic acid and pentyl side chains) with GC/MS to rule out isomers (e.g., Δ8-THC acid, undetectable at LOQ <0.1%). Elemental analysis (C: 73.23%, H: 8.19%) and chiral HPLC (99.9% enantiomeric excess) further confirm identity .

Advanced Research Questions

Q. How should researchers resolve discrepancies in purity values from orthogonal methods (e.g., HPLC/UV vs. LC/MS)?

- Methodological Answer : If purity values differ by >0.5%, investigate degradation artifacts (e.g., thermal instability in GC vs. LC) or ionization biases in MS (e.g., matrix suppression). Replicate analyses under controlled conditions (e.g., inert atmosphere, low light) and validate with third-party methods like Karl Fischer titration for water content (<LOQ) .

Q. What statistical approaches validate batch homogeneity in (±)-11-Nor-9-carboxy-Δ9-THC-D9 synthesis?

- Methodological Answer : Perform ANOVA on purity data from multiple batch aliquots (n ≥ 10) to assess intra-batch variability. Use control charts for residual solvents (e.g., <0.2% inorganic content) and apply Grubbs’ test to identify outliers. Sample size must be statistically powered to detect ±1% variability .

Q. How can isotopic labeling improve pharmacokinetic studies of (±)-11-Nor-9-carboxy-Δ9-THC-D9 metabolites?

- Methodological Answer : Synthesize 13C- or 2H-labeled analogs to track metabolic pathways via high-resolution MS . For example, deuterated standards enable quantification of glucuronide conjugates in urine with <5% cross-talk between analyte and internal standard channels .

Q. What experimental designs address potential photodegradation in stability studies of (±)-11-Nor-9-carboxy-Δ9-THC-D9?

- Methodological Answer : Conduct accelerated stability testing under UV light (ICH Q1B guidelines) and monitor degradation via HPLC-PDA at λ = 220 nm. Use Arrhenius modeling to predict shelf life, ensuring storage in amber vials at -20°C. Report degradation products (e.g., decarboxylated analogs) with >0.1% thresholds .

Q. How to optimize chiral separation for (±)-11-Nor-9-carboxy-Δ9-THC-D9 enantiomers in pharmacokinetic studies?

- Methodological Answer : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases of hexane:isopropanol (95:5, v/v) at 1.0 mL/min. Validate enantiomeric excess (ee >99.9%) using polarimetric detection or circular dichroism .

Data Interpretation & Contradiction Analysis

Q. How to reconcile conflicting data on (±)-11-Nor-9-carboxy-Δ9-THC-D9 stability in different solvent systems?

- Methodological Answer : Perform stress testing in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers. Compare degradation kinetics via LC-UV/MS/MS to identify pH-sensitive functional groups (e.g., carboxylic acid). Use principal component analysis (PCA) to cluster degradation pathways .

Q. What strategies mitigate matrix effects in urine-based quantification of (±)-11-Nor-9-carboxy-Δ9-THC-D9?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.